(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene with a fluorine atom at position 6 and a methyl group at position 5. The molecular formula is C₁₁H₁₄FN, and its molecular weight is 179.24 g/mol . It is commercially available for research purposes, priced at $8.00 per gram, with ample stock reported as of March 2025 .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1S)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
JPUNXCJAQJRPJN-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CCC[C@@H]2N)F |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions often include high pressure and temperature to achieve the desired enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds are critical for understanding its pharmacological and physicochemical properties. Below is a detailed comparison:
Structural Analogues with Halogen Substitutions
Enantiomeric and Positional Isomers
- (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₂FN, MW 165.21): Lacks the methyl group at C5; the R-enantiomer may exhibit divergent binding affinities compared to the S-form .
- (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₂FN, MW 165.21): Fluorine at C5 instead of C6; positional isomerism alters electronic distribution and steric effects .
Pharmacologically Relevant Derivatives
- Sertraline Hydrochloride (C₁₇H₁₇Cl₂N·HCl): A structurally distinct tetrahydronaphthalen-1-amine derivative with dichlorophenyl and methylamine groups. Unlike this compound, sertraline is a selective serotonin reuptake inhibitor (SSRI), highlighting how substituent diversity drives functional divergence .
Key Research Findings
- Stereochemical Influence : The S-configuration in fluorinated tetrahydronaphthalen-amines is critical for enantioselective interactions with biological targets, as seen in chiral HPLC resolution studies .
- Synthetic Utility : Bromo- and chloro-substituted variants (e.g., CAS 1781677-37-9) serve as intermediates in Suzuki-Miyaura coupling reactions, whereas the methoxy derivative (CAS 1267436-33-8) is more suited for hydrophilic modifications .
Biological Activity
(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H15FN2
- Molecular Weight : 250.27 g/mol
- CAS Number : 182182-31-6
The compound acts primarily as a ligand for various receptors in the central nervous system. Its structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of a fluorine atom enhances its binding affinity and selectivity towards these receptors, which is crucial for its biological activity.
Pharmacological Effects
- Dopamine Receptor Modulation :
- Antidepressant Activity :
- Neuroprotective Effects :
Study 1: Dopamine D2 Receptor Affinity
A study investigated the binding affinity of this compound to dopamine D2 receptors. The results showed a dissociation constant (Kd) of approximately 40 nM, indicating strong binding affinity compared to other known ligands .
| Compound | Kd (nM) | Log D 7.4 | PPB (%) |
|---|---|---|---|
| This compound | 40 | 2.0 | 90 |
Study 2: Antidepressant-Like Effects
In animal models of depression, this compound demonstrated significant reductions in depressive-like behaviors when administered at varying doses. The results suggest a dose-dependent response with potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
